An In-Depth Technical Guide to 4-(Quinolin-2-YL)benzoic Acid: A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 4-(Quinolin-2-YL)benzoic Acid: A Privileged Scaffold in Medicinal Chemistry
Introduction: Defining the Core Structure
4-(Quinolin-2-YL)benzoic acid is a bifunctional organic molecule that has garnered significant interest among researchers in medicinal chemistry and materials science. Its rigid, planar structure, combining the electron-deficient quinoline heterocycle with the versatile benzoic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The quinoline ring system is a well-established "privileged scaffold," known to bind to a wide array of biological targets, while the carboxylic acid group provides a convenient handle for derivatization, salt formation, and modulation of physicochemical properties such as solubility.
It is critical to distinguish 4-(Quinolin-2-YL)benzoic acid from a similarly named but structurally distinct analogue, 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid. The former possesses a direct carbon-carbon bond between the quinoline and benzene rings, whereas the latter features a more flexible amide linker. This guide focuses exclusively on the C-C linked compound, as defined by the IUPAC name and its corresponding identifiers.
The foundational characteristics of 4-(Quinolin-2-YL)benzoic acid are summarized in the table below, providing a clear and unambiguous identification of the molecule at the core of this guide.
| Identifier | Value |
| IUPAC Name | 4-(Quinolin-2-yl)benzoic acid |
| CAS Number | 132318-11-7[1] |
| Molecular Formula | C₁₆H₁₁NO₂[2] |
| Molecular Weight | 249.26 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)O |
| InChI Key | LHQTVFZTJQJXMP-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While comprehensive experimental data for 4-(Quinolin-2-YL)benzoic acid is not extensively published, its key properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value / Expected Characteristics | Rationale and Expert Insights |
| Physical Form | Solid | The planar, aromatic structure and potential for intermolecular hydrogen bonding via the carboxylic acid group favor a crystalline solid state at room temperature. |
| Melting Point | >300 °C (Predicted) | Biaryl systems and aromatic carboxylic acids typically exhibit high melting points due to strong intermolecular forces and efficient crystal packing. For comparison, the related compound 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid melts at 323.7–324.9 °C.[3] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid group imparts some polarity, but the large, hydrophobic quinoline and benzene rings dominate, limiting aqueous solubility. Solubility is expected to increase in basic aqueous solutions due to the formation of the carboxylate salt. |
| pKa | ~4-5 (Predicted) | The pKa is expected to be similar to that of benzoic acid (~4.2), with minor influence from the electron-withdrawing quinoline ring. This acidity is a key feature for salt formation and interaction with biological targets. |
Spectroscopic Signature Analysis
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data for 4-(Quinolin-2-YL)benzoic acid.
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¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be complex in the aromatic region (typically 7.5-9.0 ppm). Key expected signals include a very deshielded singlet for the carboxylic acid proton (>12 ppm), which may be broad. The protons on the quinoline and benzene rings will appear as a series of doublets and multiplets, with the protons adjacent to the nitrogen atom and the C-C linkage being the most deshielded.
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the 16 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most deshielded signal, appearing around 167-172 ppm. The remaining aromatic carbons will resonate in the 120-150 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most characteristic absorption will be a broad O-H stretch from the carboxylic acid dimer, typically appearing in the 2500-3300 cm⁻¹ region.[4] A strong, sharp C=O (carbonyl) stretching vibration is expected around 1680-1710 cm⁻¹.[4] Additionally, C=C and C=N stretching vibrations from the aromatic rings will be observed in the 1450-1600 cm⁻¹ fingerprint region.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 249. A prominent fragment would correspond to the loss of the carboxyl group (-COOH), resulting in a peak at m/z 204.
Synthesis and Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond between the quinoline and benzoic acid moieties is the key challenge in synthesizing 4-(Quinolin-2-YL)benzoic acid. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming such biaryl linkages due to its high functional group tolerance and generally high yields.[5]
The logical disconnection for this synthesis involves 2-haloquinoline and 4-carboxyphenylboronic acid. This approach is strategically sound because both starting materials are commercially available or readily prepared.
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
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Causality Insight: Using an excess of the boronic acid ensures complete consumption of the haloquinoline. The inorganic base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle.
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Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
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Expertise & Experience: Pd(PPh₃)₄ is a reliable Pd(0) source. The catalyst loading is kept low (5 mol%) as it is regenerated during the catalytic cycle.
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Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.
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Trustworthiness: Degassing is a critical, self-validating step. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions like the homocoupling of the boronic acid. The presence of water is often necessary to dissolve the inorganic base and facilitate the reaction.
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl until the pH is approximately 2-3. This will precipitate the carboxylic acid product.
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Purification: Collect the precipitate by vacuum filtration. Wash the solid with water and then a non-polar solvent like hexane to remove any non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure 4-(Quinolin-2-YL)benzoic acid.
Applications in Research and Drug Development
While specific biological activity data for 4-(Quinolin-2-YL)benzoic acid is sparse in the public domain, its structural motifs are prevalent in a wide range of pharmacologically active compounds. Quinoline derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6]
Caption: Role as a core scaffold for bioactive derivatives.
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As a Molecular Building Block: The primary utility of 4-(Quinolin-2-YL)benzoic acid in drug discovery is as a rigid scaffold. The carboxylic acid can be readily converted into amides, esters, or used to couple with other molecules, allowing for the systematic exploration of chemical space. This is a common strategy to develop new chemical entities with tailored properties. For instance, related quinoline-based benzoic acid derivatives have been synthesized and evaluated for anticancer activity.[7]
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Potential as an Intercalating Agent: The planar aromatic system of the quinoline ring is capable of intercalating into DNA, a mechanism of action for several anticancer and antimicrobial drugs.[3] While this has not been confirmed for this specific molecule, it represents a plausible hypothesis for its potential biological activity.
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Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. By functionalizing the benzoic acid portion to interact with specific residues in a kinase active site, derivatives of 4-(Quinolin-2-YL)benzoic acid could be designed as targeted anticancer agents.
Conclusion
4-(Quinolin-2-YL)benzoic acid is a molecule of significant synthetic value. Its well-defined structure, characterized by a rigid biaryl linkage, and the presence of a versatile carboxylic acid handle, make it an attractive starting point for the development of novel compounds in medicinal chemistry and materials science. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide a reliable and efficient means for its preparation. While direct biological data on this compound remains limited, the extensive pharmacology of the broader quinoline class strongly suggests that derivatives of 4-(Quinolin-2-YL)benzoic acid are promising candidates for future drug discovery efforts. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically utilize this important molecular scaffold.
References
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